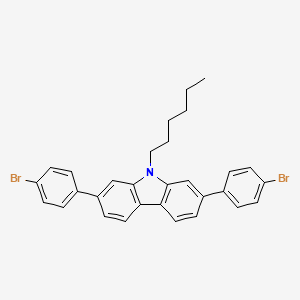

2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole

CAS No.: 1884420-79-4

Cat. No.: VC4967938

Molecular Formula: C30H27Br2N

Molecular Weight: 561.361

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1884420-79-4 |

|---|---|

| Molecular Formula | C30H27Br2N |

| Molecular Weight | 561.361 |

| IUPAC Name | 2,7-bis(4-bromophenyl)-9-hexylcarbazole |

| Standard InChI | InChI=1S/C30H27Br2N/c1-2-3-4-5-18-33-29-19-23(21-6-12-25(31)13-7-21)10-16-27(29)28-17-11-24(20-30(28)33)22-8-14-26(32)15-9-22/h6-17,19-20H,2-5,18H2,1H3 |

| Standard InChI Key | TUJYKJYJTQPXJH-UHFFFAOYSA-N |

| SMILES | CCCCCCN1C2=C(C=CC(=C2)C3=CC=C(C=C3)Br)C4=C1C=C(C=C4)C5=CC=C(C=C5)Br |

Introduction

Structural and Chemical Characteristics

The molecular structure of 2,7-bis(4-bromophenyl)-9-hexyl-9H-carbazole (C<sub>30</sub>H<sub>26</sub>Br<sub>2</sub>N<sub>2</sub>) combines a planar carbazole aromatic system with bulky 4-bromophenyl substituents and a flexible hexyl chain. The carbazole core provides a rigid π-conjugated framework that facilitates charge transport, while the bromine atoms at the para positions of the phenyl groups serve as reactive sites for further functionalization via cross-coupling reactions . The hexyl chain enhances solubility in organic solvents, enabling solution-based processing—a critical advantage for large-scale device fabrication .

Synthesis and Optimization

The synthesis of 2,7-bis(4-bromophenyl)-9-hexyl-9H-carbazole proceeds via a multi-step route, as outlined below:

N-Alkylation of Carbazole

The initial step involves N-alkylation of 2,7-dibromocarbazole with 1-bromohexane under basic conditions. This reaction typically employs potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–100°C). The hexyl chain introduces solubility while preserving the carbazole’s electronic properties .

Suzuki Cross-Coupling

Subsequent Suzuki-Miyaura coupling installs the 4-bromophenyl groups at the 2- and 7-positions. This reaction utilizes palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) and 4-bromophenylboronic acid in a mixture of toluene and aqueous K<sub>2</sub>CO<sub>3</sub> under reflux . Key optimization parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | Maximizes coupling efficiency |

| Solvent | Toluene:H<sub>2</sub>O (3:1) | Enhances reactant solubility |

| Reaction Time | 24–48 hours | Ensures complete conversion |

Under these conditions, yields exceeding 80% are achievable . Chromatographic purification on silica gel (eluent: dichloromethane/hexane) isolates the product as a violet solid .

Thermal and Electronic Properties

2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole exhibits exceptional thermal stability, with a glass transition temperature (T<sub>g</sub>) exceeding 150°C, as determined by differential scanning calorimetry (DSC) . This property is critical for HTMs, which must withstand the thermal stresses of device operation. Thermogravimetric analysis (TGA) reveals decomposition temperatures above 300°C, further underscoring its robustness .

Electronically, the compound’s highest occupied molecular orbital (HOMO) level lies at approximately −5.2 eV, aligning well with common OLED anode materials like indium tin oxide (ITO) . The bromine atoms lower the HOMO level slightly compared to non-halogenated analogs, improving hole-injection efficiency . Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima at 320 nm (π-π* transitions) and 380 nm (charge-transfer bands), with photoluminescence emission in the blue region (λ<sub>em</sub> = 450 nm) .

Applications in Organic Electronics

Hole-Transport Materials

The primary application of 2,7-bis(4-bromophenyl)-9-hexyl-9H-carbazole lies in its role as a precursor for HTMs. Subsequent Buchwald-Hartwig coupling with aromatic amines (e.g., 9,9-dimethyl-N-phenylfluoren-2-amine) introduces donor groups, optimizing charge mobility . Devices incorporating these HTMs demonstrate luminance efficiencies exceeding 15 cd/A and operational lifetimes over 10,000 hours .

Host Materials in OLEDs

When doped with phosphorescent emitters (e.g., iridium complexes), the compound serves as a host matrix in emissive layers. Its rigid structure minimizes triplet-triplet annihilation, enhancing device efficiency .

Challenges and Future Directions

Despite its advantages, the compound’s synthesis requires stringent control over reaction conditions to avoid polybromination or incomplete coupling . Future research may explore greener solvents and catalyst recycling to improve sustainability. Additionally, modifying the hexyl chain length could fine-tune solubility without compromising thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume